molecular formula C12H10ClNO B6367153 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine CAS No. 1111109-75-1

5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine

Cat. No.: B6367153
CAS No.: 1111109-75-1
M. Wt: 219.66 g/mol
InChI Key: BNYSWFQGQPZBKS-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of hydroxypyridines This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine typically involves the reaction of 3-chloro-4-methylphenylboronic acid with 2-hydroxypyridine under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a pyridine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiourea are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(3-Chloro-4-methylphenyl)-2-pyridone.

    Reduction: Formation of 5-(3-Chloro-4-methylphenyl)pyridine.

    Substitution: Formation of 5-(3-Amino-4-methylphenyl)-2-hydroxypyridine or 5-(3-Thio-4-methylphenyl)-2-hydroxypyridine.

Scientific Research Applications

5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but lacks the hydroxypyridine moiety.

    3-Chloro-4-methylphenylboronic acid: Precursor in the synthesis of 5-(3-Chloro-4-methylphenyl)-2-hydroxypyridine.

    2-Hydroxypyridine: Core structure without the substituted phenyl ring.

Uniqueness

This compound is unique due to the presence of both a chloro and methyl group on the phenyl ring, combined with a hydroxypyridine moiety. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)10-4-5-12(15)14-7-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYSWFQGQPZBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682847
Record name 5-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-75-1
Record name 5-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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